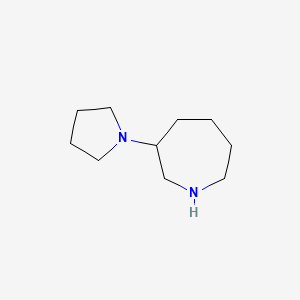

3-(Pyrrolidin-1-yl)azepane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Pyrrolidin-1-yl)azepane is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrrolidine compounds involves two main strategies: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings . The 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides with alkenyl dipolarophiles has been extensively studied for synthetic pyrrolidines .Molecular Structure Analysis

The structure of this compound is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The non-planarity of the ring, a phenomenon called “pseudorotation”, allows for increased three-dimensional (3D) coverage .Chemical Reactions Analysis

The chemical reactions involving pyrrolidine compounds are influenced by steric factors . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Scientific Research Applications

Synthesis Routes and Chemical Transformations

Research has explored various synthetic routes and transformations involving structures related to 3-(Pyrrolidin-1-yl)azepane. One study outlines the synthesis of enantiomerically pure 3-alkenylpyrrolidines and substituted azepanes from 2-alkenylazetidinium trifluoromethanesulfonate salts, demonstrating high chemoselectivity influenced by the base used and the stereochemistry of the intermediate ammonium ylide. This process achieves high levels of regioselectivity and provides a novel route to pyrrolidines and azepanes (Couty et al., 2006).

Catalytic Reactions for Functionalization

Another significant area of research is the palladium-catalyzed enantioselective α-C–H coupling of amines, including azepanes, which showcases a method for the functionalization of α-methylene C–H bonds of aza-heterocycles enantioselectively. This catalytic reaction is pivotal for drug discovery, offering high enantioselectivities and exclusive regioselectivity for compounds involving azepanes (Jain et al., 2016).

Novel Compounds and Biological Activity

Research into the synthesis of novel compounds includes the development of methods for the synthesis of pyrrolidines, piperidines, and azepanes with annulated isoxazole, isoxazoline, or isoxazolidine rings via intramolecular 1,3-dipolar cycloadditions. This approach has implications for the creation of compounds with potential biological activities, highlighting the versatility of azepane and related structures in medicinal chemistry (Würdemann & Christoffers, 2014).

Enantioselective Synthesis and Compound Diversity

The catalytic enantioselective 1,3-dipolar cycloadditions of azomethine ylides are utilized for the synthesis of complex products, including those involving azepane structures. This method is lauded for its ability to generate pyrrolidines with multiple stereocenters in a single step, contributing significantly to the diversity of compounds accessible for biological research and pharmaceutical applications (Narayan et al., 2014).

Future Directions

properties

IUPAC Name |

3-pyrrolidin-1-ylazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-2-6-11-9-10(5-1)12-7-3-4-8-12/h10-11H,1-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAEIGZMDLGOBLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNCC(C1)N2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(N,N-dimethylsulfamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide](/img/structure/B2644985.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2644986.png)

![5-Benzyloxy-3,8,9-trioxa-tricyclo[4.2.1.0(2,4)]nonane](/img/structure/B2644993.png)

![5-cyano-6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-2-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2644994.png)

![4-[4-Chloro-5-(difluoromethyl)-3-methylpyrazol-1-yl]butanoic acid](/img/structure/B2644996.png)

![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide](/img/structure/B2645001.png)